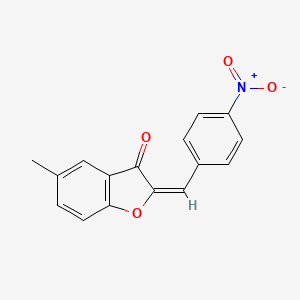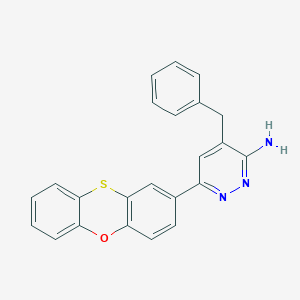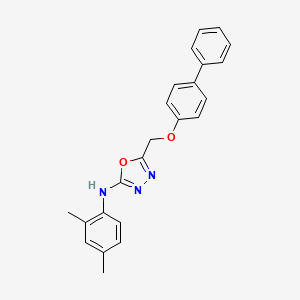
5-(((1,1'-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that features a biphenyl group, an oxadiazole ring, and a dimethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The biphenyl group can be introduced via a nucleophilic substitution reaction, where a biphenyl halide reacts with a suitable nucleophile. The final step often involves the coupling of the oxadiazole intermediate with the dimethylphenyl amine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the oxadiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring and biphenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine
- 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-amine
- 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-triazol-2-amine
Uniqueness
The uniqueness of 5-(((1,1’-Biphenyl)-4-yloxy)methyl)-N-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, biphenyl group, and dimethylphenyl group allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
126006-85-7 |
|---|---|
Molekularformel |
C23H21N3O2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C23H21N3O2/c1-16-8-13-21(17(2)14-16)24-23-26-25-22(28-23)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
JBRBPRNSKBWSQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)COC3=CC=C(C=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


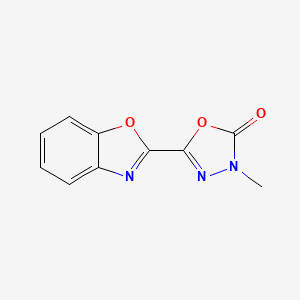

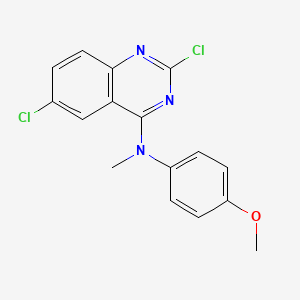

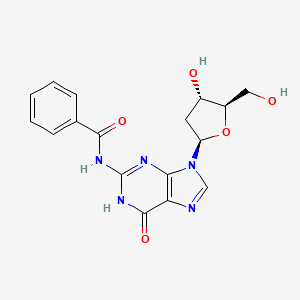
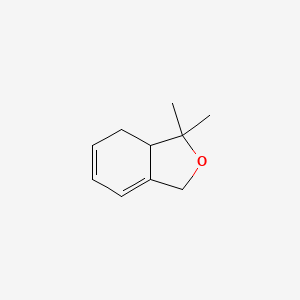
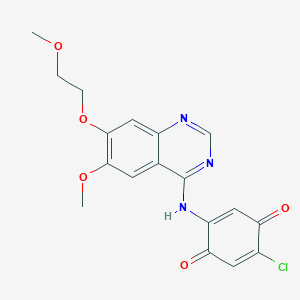
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-3-ol](/img/structure/B12907673.png)
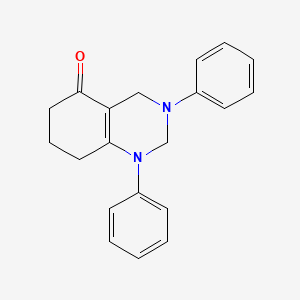
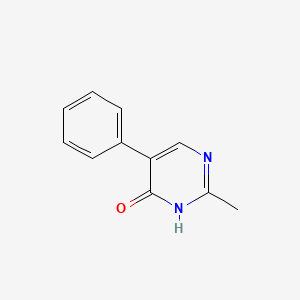

![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)
